molecular formula C14H12N2O2 B3830940 [(E)-benzylideneamino] N-phenylcarbamate

[(E)-benzylideneamino] N-phenylcarbamate

Cat. No.: B3830940
M. Wt: 240.26 g/mol
InChI Key: IUWNWHQERLURIY-RVDMUPIBSA-N
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Description

Benzaldehyde oxime is an organic compound with the formula C7H7NO . It can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . The reaction at room temperature in methanol gives 9% E-isomer and 82% Z-isomer .


Synthesis Analysis

The synthesis of benzaldehyde oxime involves a condensation reaction between benzaldehyde and hydroxylamine . This reaction forms an oxime by eliminating water molecules . The reaction scheme suggests that due to their reactivity and versatility, carbonyl groups, particularly in aldehydes, are very useful in organic synthesis .


Molecular Structure Analysis

The molecular structure of benzaldehyde oxime consists of a benzene ring with a formyl substituent . The molecular weight of benzaldehyde oxime is 121.1366 . The 3D structure of benzaldehyde oxime can be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts . Its dehydration yields benzonitrile . It can be hydrolyzed to regenerate benzaldehyde . It reacts with N-chlorosuccinimide in DMF to form benzohydroximoyl chloride, in which chlorine replaces hydrogen on the carbon attached to the nitrogen in benzaldehyde oxime .


Physical and Chemical Properties Analysis

Benzaldehyde oxime is a white solid . The melting point of the Z-isomer is 33 °C, and the E-isomer is 133 °C . The chemical formula of benzaldehyde oxime is C7H7NO .

Mechanism of Action

The Beckmann rearrangement is a reaction of oximes that can result in either amides or nitriles, depending on the starting material . The first step in the process is the formation of an oxime from the aldehyde or ketone . In the Beckmann rearrangement step, the oxime oxygen is protonated by acid . This leads to the formation of OH2+, which is a much better leaving group than OH .

Safety and Hazards

Benzaldehyde oxime is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/eye protection/face protection .

Future Directions

Oxime esters, including benzaldehyde oxime, have gained great attention in the last decade due to their applicability as building blocks, internal oxidizing agents, and directing groups in the synthesis of S-, and O-containing heterocycle scaffolds . They are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .

Properties

IUPAC Name

[(E)-benzylideneamino] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-14(16-13-9-5-2-6-10-13)18-15-11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWNWHQERLURIY-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NOC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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